molecular formula C8H14O4S B1584518 Diethyl 2,2'-thiodiacetate CAS No. 925-47-3

Diethyl 2,2'-thiodiacetate

Cat. No.: B1584518
CAS No.: 925-47-3
M. Wt: 206.26 g/mol
InChI Key: TVCSSJHLVLMADJ-UHFFFAOYSA-N
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Description

Diethyl 2,2’-thiodiacetate is an organic compound with the molecular formula C₈H₁₂O₄S and a molecular weight of 204.243 g/mol . It is characterized by the presence of two ester groups and a thioether linkage, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2,2’-thiodiacetate can be synthesized through the reaction of ethyl 2-bromoacetate with sodium sulfide in the presence of a catalyst . The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol. The product is then purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the synthesis of diethyl 2,2’-thiodiacetate may involve continuous flow reactors to enhance reaction efficiency and yield. The use of ultrasound-assisted synthesis has also been reported to improve reaction rates and product purity .

Chemical Reactions Analysis

Types of Reactions: Diethyl 2,2’-thiodiacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to thioethers.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted thioacetates.

Scientific Research Applications

Diethyl 2,2’-thiodiacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme mechanisms involving sulfur-containing substrates.

    Industry: Used in the production of polymers and as a plasticizer.

Mechanism of Action

The mechanism of action of diethyl 2,2’-thiodiacetate involves its ability to undergo nucleophilic substitution reactions, where the thioether linkage can act as a nucleophile. This property makes it useful in forming various sulfur-containing compounds. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.

Comparison with Similar Compounds

  • Dimethyl 2,2’-thiodiacetate
  • Diethyl 3,3’-thiodipropionate
  • Dimethyl 3,3’-thiodipropionate

Comparison: Diethyl 2,2’-thiodiacetate is unique due to its specific ester and thioether functional groups, which provide distinct reactivity compared to similar compounds. For instance, diethyl 3,3’-thiodipropionate has a longer carbon chain, affecting its physical properties and reactivity.

Properties

IUPAC Name

ethyl 2-(2-ethoxy-2-oxoethyl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14O4S/c1-3-11-7(9)5-13-6-8(10)12-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCSSJHLVLMADJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50239020
Record name Diethyl 2,2'-thiodiacetate
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Molecular Weight

206.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

925-47-3
Record name Diethyl thiodiglycolate
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Record name Diethyl 2,2'-thiodiacetate
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Record name Diethyl 2,2'-thiodiacetate
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Record name Diethyl 2,2'-thiodiacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can Diethyl 2,2'-thiodiacetate be used to synthesize longer-chain dialkyl thioacetates?

A: Yes, this compound can serve as a starting material for the synthesis of longer-chain dialkyl thioacetates through lipase-catalyzed transesterification reactions. [] This approach offers a greener and more efficient alternative to traditional chemical synthesis methods. For example, researchers successfully synthesized dihexadecyl 2,2'-thiodiacetate by reacting this compound with 1-hexadecanol in the presence of immobilized lipase B from Candida antarctica (Novozym 435). []

Q2: What is the significance of using enzymes like lipase in these reactions?

A: Enzymes like lipase offer several advantages in synthesizing dialkyl thioacetates. They enable reactions to occur under milder conditions, such as lower temperatures (60-80°C) and without the need for harsh solvents. [] This contributes to a more environmentally friendly and sustainable process. Additionally, enzymes exhibit high selectivity, leading to higher product yields and reducing the formation of unwanted byproducts. []

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